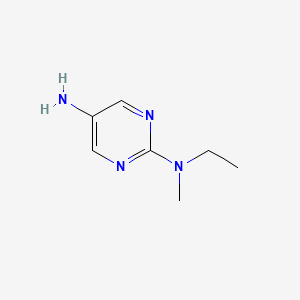

N2-Ethyl-N2-methylpyrimidine-2,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N2-Ethyl-N2-methylpyrimidine-2,5-diamine” is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . It is offered by various chemical suppliers, including Synblock and Biosynth .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 152.2 g/mol . Further physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results .Applications De Recherche Scientifique

Antiviral Activity

N2-Ethyl-N2-methylpyrimidine-2,5-diamine derivatives have been studied for their potential in antiviral therapy. Research by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including methyl. These compounds showed marked inhibition of retrovirus replication in cell culture, suggesting potential applications in treating viral infections like HIV (Hocková et al., 2003).

Polyamine Analogue-Induced Programmed Cell Death

This compound and its analogues have been studied for their role in programmed cell death, especially in cancer cells. Ha et al. (1997) discovered that certain polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, induce programmed cell death in sensitive cells. This mechanism is of significant interest in developing new antineoplastic agents (Ha et al., 1997).

Self-Assembly of Nanofibers

Shimizu et al. (2001) investigated the self-assembly of nanofibers from 1,ω-nucleobase bolaamphiphiles, including this compound derivatives. This research highlights the potential of such compounds in the development of novel materials through molecular self-assembly (Shimizu et al., 2001).

Catalysis and Molecular Structure

Research by Beloglazkina et al. (2005) explored the complexation of 5-acylpyrimidine-4-thiones with aliphatic diamines, including this compound, in the presence of metal salts. This work contributes to understanding catalytic processes and molecular structures in chemical reactions (Beloglazkina et al., 2005).

Inhibitors of Dihydrofolate Reductase

Robson et al. (1997) synthesized and evaluated 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds have potential applications in treating infections and as antitumor agents (Robson et al., 1997).

Propriétés

IUPAC Name |

2-N-ethyl-2-N-methylpyrimidine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-11(2)7-9-4-6(8)5-10-7/h4-5H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPYNFNHKBXVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2914862.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)

![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)